An In-depth Technical Guide to the Pantothenic Acid Biosynthesis Pathway in Escherichia coli
An In-depth Technical Guide to the Pantothenic Acid Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenic acid, also known as vitamin B5, is an essential precursor for the biosynthesis of coenzyme A (CoA) and acyl carrier protein (ACP), both of which are vital for numerous metabolic processes.[1] Unlike mammals, who must obtain this vitamin from their diet, Escherichia coli and many other bacteria possess a dedicated biosynthetic pathway for its de novo synthesis. This pathway represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the pantothenic acid biosynthesis pathway in E. coli, detailing the enzymes, their kinetics, the genetic regulation of the pathway, and protocols for relevant experimental procedures.
The Core Biosynthetic Pathway
The biosynthesis of pantothenic acid in E. coli is a four-step enzymatic pathway that converges from two precursor molecules: α-ketoisovalerate (an intermediate in valine biosynthesis) and L-aspartate.[1] The pathway is catalyzed by the products of the panB, panC, panD, and panE genes.
The pathway proceeds as follows:
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Formation of Ketopantoate: The enzyme ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene, catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding ketopantoate.[2]
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Formation of Pantoate: Ketopantoate is then reduced to pantoate by the NADPH-dependent enzyme ketopantoate reductase (KPR), which is encoded by the panE gene.[3][4][5][6][7]
-
Formation of β-Alanine: In a separate branch of the pathway, L-aspartate is decarboxylated to form β-alanine. This reaction is catalyzed by aspartate 1-decarboxylase (ADC), the product of the panD gene.[8][9][10]
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Condensation to form Pantothenate: Finally, the enzyme pantothenate synthetase (PS), encoded by the panC gene, catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenic acid.[11][12][13]
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the reported kinetic parameters for the enzymes of the pantothenate biosynthesis pathway in E. coli.
| Enzyme (Gene) | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| PanB (KPHMT) | α-Ketoisovalerate | - | - | 7.0-7.6 | 70-80 |
| PanC (PS) | Pantoate | 63 | - | - | - |
| β-Alanine | 150 | - | - | - | |
| ATP | 100 | - | - | - | |
| PanD (ADC) | L-Aspartate | 151 ± 16 | 0.57 | ~7.5 | 55 |
| L-Aspartate | 80 | - | 6.8 | 37 | |
| L-Aspartate | 160 | - | 7.5 | - | |
| PanE (KPR) | Ketopantoate | 60 | 40 | - | - |
| NADPH | 20 | - | - | - | |
| Ketopantoate | 30 | - | - | - | |
| NADPH | 7.3 | - | - | - | |
| Ketopantoate | 120 | - | - | - | |
| NADPH | 4 | - | - | - |
Metabolite Concentrations
The intracellular concentrations of pantothenate and related metabolites in E. coli can vary depending on the growth conditions.
| Metabolite | Concentration (nmol/g dry weight) | Growth Condition |
| Pantothenate | ~100-200 | Glucose minimal medium |
| Coenzyme A | ~150-300 | Glucose minimal medium |
Note: These are approximate values and can be influenced by factors such as growth phase and nutrient availability.
Regulation of the Pathway
The pantothenic acid biosynthesis pathway is subject to regulation at multiple levels to ensure an adequate supply of CoA while preventing wasteful overproduction.
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Feedback Inhibition: The final product of the extended pathway, Coenzyme A, is a known feedback inhibitor of pantothenate kinase (CoaA), the first enzyme in the conversion of pantothenate to CoA.[1] There is also evidence that later intermediates in the pantothenate pathway, such as pantoate and pantothenate itself, can inhibit PanB.[2]
-
Transcriptional Regulation: The panB and panC genes are located in an operon and are likely co-transcribed.[1]
-
Protein-Protein Interactions: In E. coli, the activity of aspartate 1-decarboxylase (PanD) is regulated by its interaction with the protein PanZ. The PanD-PanZ complex formation is dependent on the presence of CoA or acetyl-CoA, providing a mechanism to control the supply of β-alanine in response to the cellular CoA status.
Experimental Protocols
Gene Knockout of a pan Gene (e.g., panD) using CRISPR/Cas9
This protocol outlines a general workflow for creating a gene knockout of a pan gene in E. coli using the CRISPR/Cas9 system.
Methodology:
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gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence specific to the coding region of the target pan gene. Ensure the gRNA is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) in the genomic DNA.
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Plasmid Construction: Synthesize and clone the designed gRNA into a suitable CRISPR plasmid vector (e.g., pCRISPR).
-
Donor DNA Design: Design a double-stranded DNA donor template of approximately 80-100 bp. This donor should contain regions of homology (homology arms) flanking the target deletion site.
-
Host Strain Preparation: Transform E. coli with a plasmid expressing the Cas9 nuclease and the λ-Red recombination system (e.g., pCasRed).[14]
-
Co-transformation: Prepare electrocompetent cells of the pCasRed-containing strain and co-transform with the gRNA-expressing plasmid and the linear donor DNA.
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Selection and Verification: Select for successful transformants on agar plates containing the appropriate antibiotics. Verify the gene knockout by colony PCR using primers flanking the target gene and confirm by Sanger sequencing.
-
Plasmid Curing: Cure the CRISPR and Cas9 plasmids from the verified knockout strain.
Recombinant Expression and Purification of a Pan Enzyme (e.g., PanC)
This protocol describes a general method for the overexpression and purification of a His-tagged Pan enzyme from E. coli.
Methodology:
-
Cloning: Amplify the panC gene from E. coli genomic DNA by PCR and clone it into a suitable expression vector containing an N- or C-terminal polyhistidine (His6) tag (e.g., pET series vectors).
-
Transformation: Transform the expression construct into a suitable E. coli expression host strain, such as BL21(DE3).
-
Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elution: Elute the bound His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
Enzyme Activity Assays
4.3.1. PanB (Ketopantoate Hydroxymethyltransferase) Assay
-
Principle: The activity can be measured by monitoring the formation of ketopantoate from α-ketoisovalerate.
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM 5,10-methylenetetrahydrofolate, 10 mM α-ketoisovalerate, and purified PanB enzyme.
-
Procedure: Incubate the reaction mixture at 37°C. Stop the reaction at various time points and quantify the amount of ketopantoate produced using a suitable method, such as HPLC.
4.3.2. PanC (Pantothenate Synthetase) Assay
-
Principle: The formation of AMP from the PanC-catalyzed reaction can be coupled to the reactions of myokinase, pyruvate kinase, and lactate dehydrogenase, and the decrease in absorbance of NADH at 340 nm is measured.[15]
-
Reaction Mixture: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 20 mM KCl, 2 mM ATP, 5 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of myokinase, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, 5 mM pantoate, 10 mM β-alanine, and purified PanC enzyme.
-
Procedure: Monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.
4.3.3. PanD (Aspartate 1-Decarboxylase) Assay
-
Principle: The production of β-alanine from L-aspartate can be quantified.
-
Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 10 mM L-aspartate, and purified PanD enzyme.
-
Procedure: Incubate the reaction at 37°C. Terminate the reaction at different time intervals and measure the amount of β-alanine produced by HPLC after derivatization (e.g., with o-phthalaldehyde).[9]
4.3.4. PanE (Ketopantoate Reductase) Assay
-
Principle: The activity is determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[3][5]
-
Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH, 1 mM ketopantoate, and purified PanE enzyme.
-
Procedure: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm at 25°C.[5]
Conclusion
The pantothenic acid biosynthesis pathway in E. coli is a well-characterized and essential metabolic route. The enzymes involved present attractive targets for the development of novel antimicrobial agents due to their absence in mammals. This guide provides a foundational understanding of the pathway's core components, its regulation, and key experimental methodologies for its study. The presented quantitative data and detailed protocols offer a valuable resource for researchers aiming to further investigate this pathway for basic scientific understanding or for the development of new therapeutic strategies.
References
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- 3. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 8. uniprot.org [uniprot.org]
- 9. Escherichia coli L-aspartate-alpha-decarboxylase: preprotein processing and observation of reaction intermediates by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. Pantothenate synthetase of Escherichia coli B. I. Physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pantothenate transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
